molecular formula C16H16BrN5O2 B12637571 N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B12637571
M. Wt: 390.23 g/mol
InChI Key: TUFBBVINPRVLDI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. The process begins with the bromination of 2-methylphenyl compounds, followed by the formation of the triazolopyrimidine ring through cyclization reactions. The final step involves the coupling of the brominated aromatic ring with the triazolopyrimidine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C16H16BrN5O2/c1-9-7-11(17)3-5-13(9)21-14(23)6-4-12-10(2)20-16-18-8-19-22(16)15(12)24/h3,5,7-8H,4,6H2,1-2H3,(H,21,23)(H,18,19,20)

InChI Key

TUFBBVINPRVLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C

Origin of Product

United States

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